Gamma-CEHC

Description

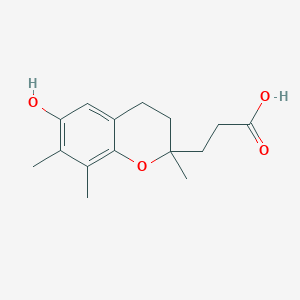

Structure

3D Structure

Propriétés

IUPAC Name |

3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJQLPNCUPGMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276333, DTXSID10939039 | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

178167-75-4, 178167-77-6 | |

| Record name | 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178167-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Functions of Gamma-Carboxyethyl-hydroxychroman (γ-CEHC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-carboxyethyl-hydroxychroman (γ-CEHC) is a principal, water-soluble metabolite of gamma-tocopherol (B30145) (γ-T) and gamma-tocotrienol, forms of vitamin E. Once considered solely an excretory product, γ-CEHC is now recognized as a bioactive molecule with a distinct profile of activities, including natriuretic, anti-inflammatory, and antioxidant functions. This technical guide provides an in-depth exploration of the core functions of γ-CEHC, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the physiological roles and therapeutic potential of this endogenous metabolite.

Core Functions of γ-CEHC

γ-CEHC exhibits a range of biological activities that are distinct from its parent vitamin E compounds. These functions are primarily categorized as natriuretic, anti-inflammatory, and antioxidant.

Natriuretic Function

A key physiological role of γ-CEHC is its ability to promote the urinary excretion of sodium (natriuresis), a function not shared by the corresponding metabolite of alpha-tocopherol (B171835) (α-CEHC).[1][2] This property suggests a potential role for γ-CEHC in the regulation of sodium balance and blood pressure. The natriuretic effect is particularly pronounced under conditions of high sodium intake.[2]

Anti-inflammatory Properties

γ-CEHC has demonstrated significant anti-inflammatory effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[3] This inhibition of COX-2 activity contributes to the reduction of inflammatory responses.

Antioxidant Activity

While its parent compounds, tocopherols, are well-known for their direct radical-scavenging antioxidant properties, γ-CEHC exerts its antioxidant effects primarily through an indirect mechanism. It upregulates the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] This mechanism provides a cellular defense against oxidative stress.

Quantitative Data

The following tables summarize key quantitative data related to the functions of γ-CEHC, providing a basis for comparison and further investigation.

| Function | Parameter | Value | Species/Model | Reference |

| Anti-inflammatory | IC50 for COX-2 Inhibition | ~30 µM | Murine Macrophages (RAW264.7) & Human Epithelial Cells (A549) | [3] |

| Natriuretic | Urinary Sodium Excretion | 5.06 ± 2.70 g/day | Rats (High-NaCl diet + γ-tocotrienol) | [5] |

| Urinary Sodium Excretion (Control) | 0.11 ± 0.06 g/day | Rats (High-NaCl diet + Placebo) | [5] | |

| Metabolism/Excretion | Daily Urinary Excretion | 4.6 to 29.8 µmol/day | Humans | [6] |

Signaling and Metabolic Pathways

The biological activities of γ-CEHC are underpinned by its interaction with specific signaling and metabolic pathways.

Metabolism of Gamma-Tocopherol to Gamma-CEHC

The formation of γ-CEHC from its precursor, γ-tocopherol, is a multi-step metabolic process that occurs primarily in the liver. This pathway involves the sequential oxidation of the phytyl tail of γ-tocopherol.

References

Gamma-Carboxyethyl-hydroxychroman (γ-CEHC): A Technical Whitepaper on its Discovery, Biological Activity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-Carboxyethyl-hydroxychroman (γ-CEHC) has emerged from relative obscurity as a mere metabolite of vitamin E to a molecule of significant interest for its distinct physiological and pharmacological properties. Initially identified as an endogenous natriuretic factor, subsequent research has unveiled its roles in inflammation, oxidative stress, and cellular signaling. This technical guide provides an in-depth overview of the discovery and history of γ-CEHC, its known biological activities with a focus on its signaling pathways, and detailed experimental protocols for its quantification and functional analysis. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History

The story of γ-CEHC begins with the search for endogenous natriuretic factors, substances produced by the body to promote sodium excretion by the kidneys. In the mid-1990s, a previously unknown natriuretic factor was isolated from human urine and was initially named LLU-α.[1] This compound was later identified as 2,7,8-trimethyl-2-(β-carboxyethyl)-6-hydroxychroman, a water-soluble metabolite of gamma-tocopherol (B30145) (γ-Toc), a major form of vitamin E found in the diet.[2][3]

This discovery was significant as it distinguished γ-CEHC from the corresponding metabolite of alpha-tocopherol (B171835) (α-CEHC), which did not exhibit the same natriuretic activity.[3] Further research established that γ-CEHC is also a metabolite of gamma-tocotrienol, another form of vitamin E.[1] The realization that a metabolite of a common dietary supplement possessed hormone-like activity spurred further investigation into its physiological roles beyond natriuresis.

Subsequent studies revealed that both γ-tocopherol and its metabolite, γ-CEHC, possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) activity, a key enzyme in the inflammatory cascade.[3][4] This was a pivotal finding, as it suggested that some of the health benefits attributed to vitamin E might be mediated by its metabolites. Over the years, the antioxidant properties of γ-CEHC and its involvement in cellular signaling pathways, such as the Nrf2 and JNK pathways, have also been elucidated, solidifying its status as a bioactive molecule with potential therapeutic applications.[5][6]

Quantitative Data

The following tables summarize key quantitative data related to the biological levels and activity of γ-CEHC from various studies.

Table 1: Plasma and Urine Levels of γ-CEHC in Humans

| Parameter | Value | Condition | Reference |

| Plasma Concentration (unsupplemented) | 160.7 ± 44.9 nmol/L | Healthy subjects | [7] |

| 12.6 ± 7.5 nmol/L (α-CEHC for comparison) | Healthy subjects | [7] | |

| Plasma Concentration (post γ-Toc supplementation) | >2.3 µM | Daily supplementation for 8 days | [8] |

| >3.7 µM | 8-day supplementation of two tablets/day | [8] | |

| Peak Plasma Concentration (post γ-TAC supplementation) | 6-14 fold increase over baseline | 100 mg d2-γ-TAC | [9] |

| Time to Peak Plasma Concentration | 6-12 hours | 100 mg d2-γ-TAC | [9] |

| Urinary Excretion (24h) | 0.82 µmol | Healthy subjects (baseline) | [9] |

| 2.87 µmol (α-CEHC for comparison) | Healthy subjects (baseline) | [9] | |

| Peak Urine Concentration | 9-24 hours | 100 mg d2-γ-TAC | [9] |

Table 2: In Vitro Biological Activity of γ-CEHC

| Assay | IC50 Value | Cell Line/System | Reference |

| COX-2 Inhibition (PGE2 synthesis) | ≈30 µM | RAW 264.7 macrophages | [4] |

| ≈30 µM | A549 human epithelial cells | [4] | |

| Superoxide Anion Production Inhibition | Stronger inhibitor than γ-Toc | Phorbol-ester-stimulated neutrophils | [6] |

| PKC Inhibition | Stronger inhibitor than γ-Toc | Phorbol-ester-stimulated neutrophils | [6] |

Signaling Pathways and Mechanisms of Action

γ-CEHC exerts its biological effects through the modulation of several key signaling pathways.

Anti-Inflammatory Pathway: COX-2 Inhibition

A primary mechanism for the anti-inflammatory effects of γ-CEHC is its ability to inhibit the activity of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (B1171923), which are potent mediators of inflammation. By inhibiting COX-2, γ-CEHC reduces the production of pro-inflammatory prostaglandins like PGE2.[4]

Antioxidant Pathway: Nrf2/HO-1 Activation

γ-CEHC has been shown to possess intracellular antioxidant activity by upregulating the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. This upregulation is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like γ-CEHC, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes like HO-1.[5]

Metabolism of Gamma-Tocopherol to this compound

γ-CEHC is the end product of the metabolism of γ-tocopherol. This process primarily occurs in the liver and involves a series of enzymatic reactions. The long phytyl tail of γ-tocopherol is shortened through a process of ω-hydroxylation followed by several cycles of β-oxidation.

Experimental Protocols

Quantification of γ-CEHC in Plasma/Serum by HPLC

This protocol is a general guideline based on methodologies described in the literature.[10][11]

4.1.1. Materials and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

-

C18 reverse-phase HPLC column

-

γ-CEHC standard

-

Internal standard (e.g., α-tocopherol)

-

Hexane (B92381), ethyl acetate (B1210297), methanol (B129727), acetonitrile (B52724) (HPLC grade)

-

Sodium acetate, acetic acid, perchloric acid

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

4.1.2. Sample Preparation

-

To 500 µL of plasma or serum, add the internal standard.

-

Add 1 mL of methanol to precipitate proteins and vortex for 30 seconds.

-

Add 4 mL of hexane, vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes.

-

Transfer the upper hexane layer to a clean tube.

-

Repeat the hexane extraction (step 3 and 4) and combine the hexane layers.

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

4.1.3. HPLC Analysis

-

Equilibrate the C18 column with the mobile phase (e.g., a mixture of sodium acetate buffer, methanol, and acetonitrile).

-

Inject the reconstituted sample onto the HPLC system.

-

Detect γ-CEHC and the internal standard using an electrochemical or fluorescence detector at the appropriate potentials or wavelengths.

-

Quantify γ-CEHC by comparing the peak area ratio of γ-CEHC to the internal standard against a standard curve.

Quantification of γ-CEHC in Plasma by GC-MS

This protocol is a general guideline based on methodologies described in the literature.[7][12]

4.2.1. Materials and Reagents

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary GC column (e.g., DB-5ms)

-

γ-CEHC standard

-

Deuterated γ-CEHC internal standard (d2-γ-CEHC)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Hexane, ethyl acetate, methanol (GC grade)

-

Helium (carrier gas)

-

Centrifuge, evaporator

4.2.2. Sample Preparation

-

To 500 µL of plasma, add the deuterated internal standard.

-

Perform liquid-liquid extraction as described for HPLC (Section 4.1.2).

-

Evaporate the extract to dryness.

-

Add 50 µL of the derivatizing agent and 50 µL of ethyl acetate.

-

Heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

-

Evaporate to dryness and reconstitute in 50 µL of hexane.

4.2.3. GC-MS Analysis

-

Inject the derivatized sample into the GC-MS.

-

Use a suitable temperature program to separate the analytes.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for γ-CEHC-TMS and the internal standard.

-

Quantify γ-CEHC based on the peak area ratio to the internal standard against a calibration curve.

In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol is a general guideline based on methodologies described in the literature.[4][13]

4.3.1. Materials and Reagents

-

Cell line (e.g., RAW 264.7 macrophages or A549 epithelial cells)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β)

-

γ-CEHC

-

Arachidonic acid

-

PGE2 ELISA kit

-

Cell lysis buffer

-

Spectrophotometer

4.3.2. Experimental Procedure

-

Culture cells to near confluence in appropriate multi-well plates.

-

Pre-incubate the cells with various concentrations of γ-CEHC for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent (e.g., LPS for macrophages, IL-1β for epithelial cells) for a defined period (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the protein concentration of the remaining cell lysate to normalize the PGE2 production.

-

Calculate the percentage of COX-2 inhibition for each concentration of γ-CEHC and determine the IC50 value.

Conclusion

This compound, once considered a simple excretory product of vitamin E metabolism, is now recognized as a bioactive molecule with diverse and important physiological functions. Its discovery as a natriuretic factor and subsequent characterization as an anti-inflammatory and antioxidant agent have opened new avenues for research into the health benefits of dietary vitamin E. The ability of γ-CEHC to modulate key signaling pathways such as COX-2 and Nrf2 underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the pharmacology and therapeutic applications of this intriguing endogenous compound. As our understanding of γ-CEHC continues to grow, it may transition from a molecule of academic interest to a key player in the development of novel therapies for a range of human diseases.

References

- 1. Gamma-tocotrienol, a vitamin E homolog, is a natriuretic hormone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gamma-tocopherol enhances sodium excretion as a natriuretic hormone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gamma-tocopherol, the major form of vitamin E in the US diet, deserves more attention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Effects of tocopherols and 2,2'-carboxyethyl hydroxychromans on phorbol-ester-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gamma-Tocopherol biokinetics and transformation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tocopherol metabolites 2, 5, 7, 8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (alpha-CEHC) and 2, 7, 8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (this compound) in human serum after a single dose of natural vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory properties of α- and γ-tocopherol - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Gamma-Carboxyethyl-hydroxychroman (γ-CEHC): A Technical Guide

Introduction to Gamma-CEHC

Gamma-Carboxyethyl-hydroxychroman (γ-CEHC), a principal water-soluble metabolite of gamma-tocopherol (B30145) (γ-T), has emerged as a molecule of significant biological interest, distinguishing itself from its parent compound with unique physiological activities.[1] While γ-tocopherol is a major form of vitamin E found in the diet, its metabolism to γ-CEHC unveils a spectrum of activities, including potent anti-inflammatory and natriuretic effects, that are not prominently observed with other vitamin E isoforms or their metabolites.[1][2] This technical guide provides an in-depth overview of the biological significance of γ-CEHC, focusing on its quantitative effects, the signaling pathways it modulates, and the experimental protocols used to elucidate its functions. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this endogenous metabolite.

Quantitative Data on this compound

The physiological and pharmacological effects of γ-CEHC are concentration-dependent. The following tables summarize key quantitative data from various studies, providing a comparative overview of its plasma and urinary concentrations, as well as its anti-inflammatory potency.

Plasma Concentrations of γ-CEHC

| Condition | Subject | γ-CEHC Concentration (nmol/L) | Reference |

| Unsupplemented | Healthy Adults | 160.7 ± 44.9 | [3][4] |

| Unsupplemented | Healthy Adults | 129 ± 20 | [5] |

| Post γ-T Supplementation (100 mg d₂-γ-TAC) | Healthy Volunteers | 20 to 40-fold increase | [3][4] |

| Post γ-T Supplementation (50 mg d₂-γ-T) | Healthy Adults | Peak of 258 ± 40 | [5] |

| Post γ-T-enriched geltab supplementation | Healthy Adults | Peak of 7,300 (1,800-14,800) | [2] |

Urinary Excretion of γ-CEHC

| Condition | Subject | γ-CEHC Excretion | Reference |

| Unsupplemented | Healthy Adults | 4.6 to 29.8 µmol/day | [6][7] |

| Unsupplemented | Older Adults | Median: 1.5 µmol/24h | [1][8] |

| Post γ-T Supplementation (50 mg d₂-γ-T) | Healthy Adults | Four-fold higher in women than men | [5] |

| Post γ-tocotrienyl acetate (B1210297) supplementation (125 mg) | Healthy Adults | Peak at 9 hours | [9] |

Anti-inflammatory Activity of γ-CEHC

| Assay | Cell Line | IC₅₀ Value | Reference |

| Prostaglandin (B15479496) E₂ (PGE₂) Synthesis Inhibition | Murine RAW264.7 Macrophages | Not explicitly stated for γ-CEHC, but γ-T IC₅₀ is 7.5 ± 2 µM | [10] |

| Prostaglandin E₂ (PGE₂) Synthesis Inhibition | Human A549 Epithelial Cells | Not explicitly stated for γ-CEHC, but γ-T IC₅₀ is 4 ± 1 µM | [10] |

| Cyclooxygenase (COX) Inhibition | In cells | 30-70 µM | [2] |

Signaling Pathways Modulated by this compound

γ-CEHC exerts its biological effects by modulating key intracellular signaling pathways. The following sections detail these pathways and include Graphviz diagrams to visualize the molecular interactions.

Inhibition of NF-κB Signaling Pathway

γ-CEHC has demonstrated anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB signaling pathway. This pathway is a central regulator of immune responses and inflammation. By suppressing NF-κB activation, γ-CEHC can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators.

Activation of Nrf2 Signaling Pathway

Recent studies suggest that γ-CEHC may also contribute to cellular defense against oxidative stress by activating the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Natriuretic Effect via Potassium Channel Inhibition

A key physiological role of γ-CEHC is its natriuretic activity, which is the excretion of sodium in the urine. This effect is mediated by the inhibition of a specific potassium channel in the kidney, which differs from the mechanism of many other natriuretic agents.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of γ-CEHC.

Quantification of this compound in Biological Samples

This method is highly sensitive and specific for the quantification of γ-CEHC in plasma.[3][4]

-

Sample Preparation:

-

To 500 µL of plasma, add an internal standard (e.g., deuterated γ-CEHC).

-

Perform solid-phase extraction (SPE) to isolate the analyte.

-

Elute the analyte and evaporate the solvent under a stream of nitrogen.

-

-

Derivatization:

-

Derivatize the dried extract to increase volatility and improve chromatographic properties. A common method is silylation using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable capillary column (e.g., DB-5ms) for separation.

-

Set the mass spectrometer to selected ion monitoring (SIM) mode to detect specific ions for γ-CEHC and the internal standard, ensuring high specificity and sensitivity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of γ-CEHC.

-

Calculate the concentration of γ-CEHC in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

HPLC-ECD is another sensitive method for the determination of γ-CEHC, particularly in urine.[9][11]

-

Sample Preparation:

-

HPLC-ECD Analysis:

-

Inject the prepared sample into an HPLC system equipped with a reverse-phase C18 column.

-

Use a mobile phase typically consisting of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

The electrochemical detector is set at an appropriate oxidation potential to selectively detect the chromanol ring of γ-CEHC.

-

-

Quantification:

-

Quantify γ-CEHC by comparing the peak area of the sample to a standard curve prepared with pure γ-CEHC.

-

In Vivo Natriuresis Assay in Rats

This protocol is used to evaluate the natriuretic effect of γ-CEHC in a whole-animal model.[12][13]

-

Animal Preparation:

-

Use male Sprague-Dawley rats.

-

House the rats in metabolic cages that allow for the separate collection of urine and feces.

-

Provide a diet with a controlled sodium content (e.g., high-sodium or control diet) for a specified period before the experiment.

-

-

Administration of γ-CEHC:

-

Administer γ-CEHC or a vehicle control to the rats via an appropriate route (e.g., oral gavage or intravenous injection).

-

Dose-response studies can be performed by administering different concentrations of γ-CEHC.

-

-

Urine Collection and Analysis:

-

Collect urine at timed intervals (e.g., every 6 hours for 24 hours).

-

Measure the total volume of urine collected at each time point.

-

Determine the sodium concentration in the urine samples using a flame photometer or an ion-selective electrode.

-

-

Data Analysis:

-

Calculate the total sodium excretion (urine volume × sodium concentration) for each time interval and for the entire collection period.

-

Compare the sodium excretion between the γ-CEHC-treated groups and the control group to determine the natriuretic effect.

-

In Vitro Anti-inflammatory Assay

This protocol assesses the anti-inflammatory properties of γ-CEHC by measuring its ability to inhibit the production of pro-inflammatory mediators in cultured cells.[10]

-

Cell Culture:

-

Use a suitable cell line, such as murine RAW264.7 macrophages or human A549 lung epithelial cells.

-

Culture the cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

-

Cell Treatment:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of γ-CEHC or a vehicle control for a specified period.

-

Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS) for macrophages or interleukin-1β (IL-1β) for epithelial cells, to induce an inflammatory response.

-

-

Measurement of Inflammatory Mediators:

-

After the stimulation period, collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory mediators, such as prostaglandin E₂ (PGE₂), in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE₂ production for each concentration of γ-CEHC compared to the stimulated control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value of γ-CEHC by plotting the percentage of inhibition against the log of the concentration.

-

Conclusion

This compound, a key metabolite of γ-tocopherol, possesses distinct and potent biological activities that set it apart from its parent vitamin E isoform. Its well-documented natriuretic and anti-inflammatory properties, mediated through specific molecular pathways, highlight its potential as a therapeutic agent for conditions associated with sodium retention and chronic inflammation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this promising area. A deeper understanding of the pharmacokinetics and clinical effects of γ-CEHC will be crucial in translating its biological significance into tangible health benefits.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Gamma-tocopherol, a major form of vitamin E in diets: Insights into antioxidant and anti-inflammatory effects, mechanisms, and roles in disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas chromatography mass spectrometry analysis of carboxyethyl-hydroxychroman metabolites of alpha- and gamma-tocopherol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies in humans using deuterium-labeled alpha- and gamma-tocopherols demonstrate faster plasma gamma-tocopherol disappearance and greater gamma-metabolite production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary excretion of 2,7, 8-trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman is a major route of elimination of gamma-tocopherol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha- and gamma-tocotrienols are metabolized to carboxyethyl-hydroxychroman derivatives and excreted in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gamma-Tocopherol: A Comprehensive Review of Its Antioxidant, Anti-Inflammatory, and Anticancer Properties | MDPI [mdpi.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. gamma-Tocopherol Accelerated Sodium Excretion in a Dose-Dependent Manner in Rats with a High Sodium Intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Gamma-CEHC: A Comprehensive Technical Guide on the Bioactive Metabolite of Gamma-Tocopherol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a principal, water-soluble metabolite of gamma-tocopherol (B30145) (γ-T), a major form of vitamin E prevalent in the diet. Once considered merely an excretory product, γ-CEHC has emerged as a bioactive molecule with distinct physiological functions, including natriuretic, anti-inflammatory, and antioxidant properties. These activities are not universally shared by its parent compound or the corresponding metabolite of alpha-tocopherol (B171835) (α-CEHC), positioning γ-CEHC as a molecule of significant interest for therapeutic development. This technical guide provides an in-depth overview of γ-CEHC, detailing its biosynthesis, physiological roles, and the molecular mechanisms that underpin its effects. It includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of key biological pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

Vitamin E is a family of eight fat-soluble compounds, comprising four tocopherols (B72186) and four tocotrienols, with α-tocopherol being the most abundant form in tissues and the focus of much of the historical research. However, γ-tocopherol is the most common form of vitamin E in the U.S. diet.[1] Unlike α-tocopherol, which is preferentially retained in the body, γ-tocopherol is readily metabolized in the liver.[2][3] This metabolic process, primarily initiated by the cytochrome P450 enzyme CYP4F2, leads to the formation of a series of metabolites, with γ-CEHC being a prominent end-product excreted in the urine.[2][4]

Initial research identified γ-CEHC (also known as LLU-α) as an endogenous natriuretic factor.[4] Subsequent studies have unveiled its potent anti-inflammatory and antioxidant activities, distinguishing it from α-tocopherol and its metabolite, α-CEHC.[1][5] These unique properties suggest that γ-CEHC may contribute significantly to the health benefits associated with dietary γ-tocopherol and presents a promising candidate for therapeutic applications in conditions characterized by inflammation, oxidative stress, and sodium retention.

Biosynthesis and Metabolism of γ-CEHC

The conversion of γ-tocopherol to γ-CEHC is a multi-step enzymatic process that primarily occurs in the liver.

The Metabolic Pathway

The metabolic cascade begins with the ω-hydroxylation of the phytyl side chain of γ-tocopherol, a reaction catalyzed by the cytochrome P450 enzyme, CYP4F2.[2][6] This initial step is followed by a series of β-oxidation cycles that progressively shorten the side chain, culminating in the formation of the water-soluble metabolite, γ-CEHC.[4] Genetic variants in the CYP4F2 gene can alter the rate of vitamin E metabolism, potentially impacting an individual's vitamin E status.[6][7] γ-CEHC is then conjugated, primarily as a glucuronide, and excreted in the urine.[8]

Quantitative Data on γ-CEHC

The concentration of γ-CEHC in biological fluids is a key parameter in understanding its physiological relevance and response to supplementation.

| Parameter | Matrix | Value | Condition | Citation |

| Endogenous Concentration | Human Plasma | 160.7 ± 44.9 nmol/L | Unsupplemented healthy subjects | [4][9] |

| Endogenous Concentration | Human Plasma | 123.7 nM | Unsupplemented | [4] |

| Post-supplementation | Human Plasma | 20- to 40-fold increase | 100 mg deuterium-labeled γ-T acetate (B1210297) | [9] |

| Post-supplementation | Human Plasma | Up to 15 µM | Continuous γ-T supplementation | [4] |

| Detection Limit (GC/MS) | Human Plasma | 5 nmol/L | - | [9] |

| Detection Limit (HPLC-ECD) | Human Urine | 0.1 nmol/L | - | [8] |

Physiological Functions and Signaling Pathways

γ-CEHC exhibits a range of biological activities that are mediated through specific molecular pathways.

Natriuretic Activity

γ-CEHC has been identified as an endogenous natriuretic factor, promoting the excretion of sodium in the urine.[10][11] This effect is particularly pronounced under conditions of high salt intake.[12] The proposed mechanism involves the inhibition of the 70 pS potassium channel in the thick ascending limb of the kidney.[2] This activity is unique to γ-CEHC and is not observed with α-CEHC.[2]

Anti-Inflammatory Effects

γ-CEHC demonstrates significant anti-inflammatory properties, in contrast to α-tocopherol.[1] It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins (B1171923) such as PGE2.[5][13] This inhibition appears to be competitive with the substrate, arachidonic acid.[13] Furthermore, γ-CEHC can modulate inflammatory signaling pathways, including the NF-κB and JNK pathways, leading to a reduction in the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNFα.[14][15]

Antioxidant Activity

While γ-tocopherol itself is a potent antioxidant, its metabolite, γ-CEHC, also exhibits cytoprotective effects against oxidative stress.[4] A key mechanism underlying this activity is the upregulation of heme oxygenase-1 (HO-1) expression.[4] This is achieved through the promotion of the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[4][16]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of γ-CEHC.

Quantification of γ-CEHC in Human Plasma by GC/MS

This protocol is adapted from Galli et al. (2002).[9]

5.1.1. Materials

-

Human plasma (EDTA-anticoagulated)

-

Deuterium-labeled γ-CEHC (d2-γ-CEHC) as internal standard

-

Hexane, ethyl acetate, isopropanol (B130326) (HPLC grade)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Gas chromatograph coupled to a mass spectrometer (GC/MS)

5.1.2. Procedure

-

Sample Preparation: To 500 µL of plasma, add a known amount of d2-γ-CEHC internal standard.

-

Extraction: Extract the plasma twice with 2 mL of a hexane:ethyl acetate (1:1, v/v) mixture. Vortex vigorously and centrifuge to separate the phases.

-

Drying: Combine the organic layers and evaporate to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS. Heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

-

GC/MS Analysis: Inject 1-2 µL of the derivatized sample into the GC/MS system.

-

GC Column: DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Temperature Program: Initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 10 min.

-

MS Detection: Use selected ion monitoring (SIM) to detect the characteristic ions for γ-CEHC-TMS and d2-γ-CEHC-TMS.

-

-

Quantification: Calculate the concentration of γ-CEHC based on the ratio of the peak area of the analyte to the internal standard.

Assessment of COX-2 Inhibitory Activity in Macrophages

This protocol is based on the methodology described by Jiang et al. (2000).[13]

5.2.1. Materials

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

γ-CEHC

-

Arachidonic acid

-

PGE2 ELISA kit

5.2.2. Procedure

-

Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

-

Cell Plating: Seed cells in 24-well plates at a density of 2 x 105 cells/well and allow to adhere overnight.

-

Treatment: Pre-treat the cells with varying concentrations of γ-CEHC for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) and arachidonic acid (10 µM) to the wells and incubate for 24 hours to induce COX-2 expression and PGE2 synthesis.

-

Sample Collection: Collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC50 value for γ-CEHC inhibition of PGE2 production.

Nrf2 Nuclear Translocation Assay by Immunofluorescence

This protocol is a general method for assessing Nrf2 nuclear translocation.

5.3.1. Materials

-

Hepa1c1c7 cells or other suitable cell line

-

DMEM with 10% FBS

-

γ-CEHC

-

4% paraformaldehyde in PBS

-

0.25% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

5.3.2. Procedure

-

Cell Culture and Treatment: Seed Hepa1c1c7 cells on glass coverslips in 24-well plates. Treat with γ-CEHC for the desired time.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

-

Antibody Incubation: Incubate with primary anti-Nrf2 antibody overnight at 4°C. Wash with PBS and incubate with fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells under a fluorescence microscope. Quantify the nuclear translocation of Nrf2 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.

Therapeutic Potential and Future Directions

The unique biological activities of γ-CEHC make it a compelling molecule for further investigation and potential therapeutic development. Its natriuretic properties could be beneficial in the management of hypertension and other conditions characterized by fluid retention. The potent anti-inflammatory effects of γ-CEHC suggest its utility in a range of inflammatory diseases. Furthermore, its ability to bolster the endogenous antioxidant response through the Nrf2 pathway opens avenues for its use in diseases with an underlying oxidative stress component.

Future research should focus on:

-

Elucidating the precise molecular targets of γ-CEHC.

-

Conducting preclinical and clinical studies to evaluate the safety and efficacy of γ-CEHC in relevant disease models.

-

Developing strategies for the targeted delivery of γ-CEHC to specific tissues.

-

Investigating the impact of dietary interventions and genetic factors on γ-CEHC levels and their clinical implications.

Conclusion

γ-CEHC, a major metabolite of dietary γ-tocopherol, is a bioactive molecule with distinct natriuretic, anti-inflammatory, and antioxidant properties. Its unique mechanisms of action, which differ from its parent compound and the corresponding α-tocopherol metabolite, highlight its importance in human health and its potential as a therapeutic agent. This technical guide provides a comprehensive resource for researchers and drug development professionals to facilitate further exploration of the promising biology of γ-CEHC.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Item - Immunofluorescence assays of Nrf2 nucleoprotein by fluorescence microscope. - Public Library of Science - Figshare [plos.figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. TNF-α and IL-6 as Biomarkers of Impaired Lung Functions in Dimethylacetamide Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4 [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Measurement of secreted TNF and IL-6 by ELISA [bio-protocol.org]

- 10. Common variants of cytochrome P450 4F2 exhibit altered vitamin E-{omega}-hydroxylase specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]

- 13. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Common Variants of Cytochrome P450 4F2 Exhibit Altered Vitamin E-ω-Hydroxylase Specific Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IL1β, IL-6, and TNF-α cytokines cooperate to modulate a complicated medical condition among COVID-19 patients: case-control study - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanism of Action of Gamma-Carboxyethyl Hydroxychroman (γ-CEHC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-carboxyethyl hydroxychroman (γ-CEHC) is a principal water-soluble metabolite of γ-tocopherol and γ-tocotrienol, forms of vitamin E. Initially identified for its natriuretic properties, emerging research has unveiled a broader spectrum of biological activities, positioning γ-CEHC as a molecule of significant interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the current understanding of γ-CEHC's mechanism of action, with a focus on its natriuretic, anti-inflammatory, and antioxidant effects. Detailed experimental protocols for investigating these actions, quantitative data from key studies, and visualizations of the implicated signaling pathways are presented to facilitate further research and development in this area.

Core Mechanisms of Action

γ-CEHC exerts its physiological effects through a multi-pronged approach, targeting distinct molecular pathways involved in renal function, inflammation, and oxidative stress. The primary mechanisms identified to date include:

-

Natriuretic Effect: Mediated by the inhibition of a specific potassium channel in the kidney, leading to increased sodium excretion.

-

Anti-inflammatory Activity: Achieved through the direct inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin (B15479496) synthesis in inflammatory responses.

-

Antioxidant and Cytoprotective Effects: Mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

Natriuretic Effect

The natriuretic activity of γ-CEHC is a key physiological function, contributing to the regulation of sodium and water balance.

Molecular Target: 70 pS Potassium Channel

The primary molecular target for the natriuretic effect of γ-CEHC is a 70 pS potassium channel located in the apical membrane of the thick ascending limb (TAL) of Henle's loop in the kidney[1]. Inhibition of this channel by γ-CEHC reduces potassium recycling across the apical membrane, which in turn diminishes the driving force for sodium reabsorption via the Na-K-2Cl cotransporter. This leads to increased sodium and water excretion in the urine[1].

Signaling Pathway

The interaction of γ-CEHC with the 70 pS K+ channel is believed to be a direct inhibitory action, not involving a complex intracellular signaling cascade.

Figure 1: Natriuretic action of γ-CEHC via potassium channel inhibition.

Anti-inflammatory Effects

γ-CEHC demonstrates potent anti-inflammatory properties by directly targeting the enzymatic activity of cyclooxygenases.

Molecular Target: Cyclooxygenase (COX) Enzymes

γ-CEHC has been shown to inhibit the activity of both COX-1 and COX-2 enzymes. This inhibition reduces the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation and pain. The inhibitory effect appears to be competitive with the substrate, arachidonic acid[2].

Signaling Pathway

The anti-inflammatory action of γ-CEHC is a direct enzymatic inhibition, which in turn downregulates the production of pro-inflammatory prostaglandins.

Figure 2: Anti-inflammatory action of γ-CEHC via COX inhibition.

Antioxidant and Cytoprotective Effects

γ-CEHC contributes to cellular defense against oxidative stress by activating the Nrf2-ARE signaling pathway.

Molecular Target: Nrf2/HO-1 Pathway

γ-CEHC has been shown to induce the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. One of the key downstream targets is heme oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.

Signaling Pathway

The activation of the Nrf2/HO-1 pathway by γ-CEHC enhances the cellular antioxidant capacity and protects cells from oxidative damage.

Figure 3: Antioxidant action of γ-CEHC via the Nrf2/HO-1 pathway.

Quantitative Data Summary

| Parameter | Cell/System | Value | Reference |

| COX-2 Inhibition (IC50) | |||

| PGE2 Synthesis | RAW264.7 Macrophages | ~30 µM | [2] |

| PGE2 Synthesis | A549 Human Epithelial Cells | ~30 µM | [2] |

| Natriuretic Effect | |||

| Urinary Sodium Excretion (24h) | High-NaCl diet rats (20 mg γ-Toc) | Significantly higher than placebo | [3][4] |

| Urinary Sodium Excretion (24h) | High-NaCl diet rats (40 mg γ-Toc) | Significantly higher than placebo | [3][4] |

| Pharmacokinetics | |||

| Plasma γ-CEHC (baseline) | Human Subjects | ~50-85 pmol/ml | |

| Plasma γ-CEHC (post γ-T supp.) | Human Subjects with MetS | Significantly increased from baseline | |

| Urinary γ-CEHC (post γ-T supp.) | Human Subjects with MetS | Significantly increased from baseline |

Experimental Protocols

Assessment of Natriuretic Effect in Rats

This protocol is designed to evaluate the in vivo natriuretic and diuretic effects of γ-CEHC in a rat model.

6.1.1. Animal Model and Housing

-

Species: Male Sprague-Dawley or Wistar rats (200-250 g).

-

Acclimation: Acclimate rats for at least one week to the housing conditions.

-

Housing: House rats individually in metabolic cages designed for the separate collection of urine and feces[5][6].

-

Diet: Provide a standard chow and drinking water ad libitum during acclimation. For studies investigating effects under high salt conditions, a high-sodium diet can be introduced.

6.1.2. Experimental Procedure

-

Baseline Measurement: After acclimation to metabolic cages, collect 24-hour urine samples for at least two consecutive days to establish baseline urine volume and electrolyte excretion.

-

Dosing: Administer γ-CEHC or vehicle control (e.g., saline) via oral gavage. Doses can be varied to determine a dose-response relationship[4].

-

Urine Collection: Collect urine over a 24-hour period post-dosing. The collection can be divided into shorter intervals (e.g., 0-6h, 6-12h, 12-24h) to assess the time course of the effect[4].

-

Sample Analysis:

-

Measure the total volume of urine collected for each time point.

-

Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes[7].

-

Optionally, quantify γ-CEHC concentrations in urine using HPLC-MS/MS to correlate metabolite levels with the observed effects[8][9][10][11][12].

-

6.1.3. Workflow Diagram

Figure 4: Workflow for assessing the natriuretic effect of γ-CEHC in rats.

Inhibition of 70 pS Potassium Channel using Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to directly measure the inhibitory effect of γ-CEHC on the 70 pS K+ channel in renal epithelial cells.

6.2.1. Cell Preparation

-

Cell Line: Primary cultures of thick ascending limb (TAL) cells or a suitable renal epithelial cell line endogenously expressing the 70 pS K+ channel.

-

Culture: Grow cells on glass coverslips suitable for microscopy and electrophysiological recording.

6.2.2. Electrophysiological Recording

-

Solutions:

-

Bath Solution (Extracellular): Containing (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

-

Pipette Solution (Intracellular): Containing (in mM): 145 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, pH 7.2.

-

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with pipette solution.

-

Whole-Cell Configuration:

-

Obtain a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

-

-

Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply voltage steps from -100 mV to +80 mV to elicit K+ currents.

-

Drug Application: After recording baseline currents, perfuse the bath with the extracellular solution containing γ-CEHC at various concentrations. Record the currents in the presence of γ-CEHC to determine its inhibitory effect.

COX Activity Assay

This cell-based assay measures the inhibition of COX-2-mediated PGE2 synthesis by γ-CEHC.

6.3.1. Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages or A549 human lung epithelial cells.

-

Seeding: Seed cells in 24- or 96-well plates and allow them to adhere overnight.

-

Treatment:

-

Pre-incubate the cells with various concentrations of γ-CEHC for 1-2 hours.

-

Induce COX-2 expression and activity by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for RAW 264.7 cells or interleukin-1β (IL-1β; 1 ng/mL) for A549 cells.

-

Incubate for a further 18-24 hours.

-

6.3.2. PGE2 Measurement

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentration of PGE2 in the supernatant using a commercially available PGE2 Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions[13].

-

Data Analysis: Calculate the percentage inhibition of PGE2 synthesis at each γ-CEHC concentration compared to the stimulated control (no γ-CEHC). Determine the IC50 value.

Nrf2 Nuclear Translocation by Western Blot

This protocol details the detection of γ-CEHC-induced Nrf2 translocation from the cytoplasm to the nucleus.

6.4.1. Cell Culture and Treatment

-

Cell Line: HepG2 human hepatoma cells or other suitable cell lines.

-

Treatment: Treat cells with γ-CEHC at the desired concentrations for various time points (e.g., 0, 1, 2, 4, 8 hours).

6.4.2. Subcellular Fractionation

-

Harvest the cells and wash with ice-cold PBS.

-

Perform cytoplasmic and nuclear protein extraction using a commercial kit or a standard biochemical protocol involving differential centrifugation[2][14][15].

6.4.3. Western Blotting

-

Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Loading Controls: Probe the membranes for loading controls: β-actin or GAPDH for the cytoplasmic fraction and Histone H3 or Lamin B1 for the nuclear fraction.

-

Densitometry: Quantify the band intensities to determine the relative amount of Nrf2 in each fraction.

Conclusion

γ-CEHC is a pleiotropic molecule with well-defined mechanisms of action targeting key physiological processes. Its ability to promote natriuresis, inhibit inflammation, and bolster antioxidant defenses makes it a compelling candidate for further investigation in the context of cardiovascular and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this endogenous metabolite. Future research should focus on elucidating the structure-activity relationships of γ-CEHC and its analogs, as well as conducting preclinical and clinical studies to validate its efficacy and safety in relevant disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short-term Housing in Metabolic Caging on Measures of Energy and Fluid Balance in Male C57BL/6J Mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Quantitation of rat liver vitamin E metabolites by LC-MS during high-dose vitamin E administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. NRF2 fractionation [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on Gamma-CEHC and its Role in Natriuresis

For: Researchers, Scientists, and Drug Development Professionals

Introduction: γ-CEHC as an Endogenous Natriuretic Factor

Gamma-Carboxyethyl-hydroxychroman (γ-CEHC), with the chemical name 2,7,8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman, is a water-soluble, terminal metabolite of γ-tocopherol and γ-tocotrienol, which are forms of vitamin E. Initially identified as a urinary excretion product, γ-CEHC has garnered significant interest for its physiological role as an endogenous natriuretic factor.[1] Natriuresis, the process of sodium excretion in the urine, is a critical mechanism for maintaining extracellular fluid homeostasis and regulating blood pressure.

Studies have demonstrated that administration of γ-CEHC's precursors, particularly γ-tocopherol, leads to a dose-dependent increase in urinary sodium excretion, an effect that is strongly correlated with urinary levels of γ-CEHC.[2][3] This natriuretic effect appears to be most pronounced under conditions of high dietary sodium intake, suggesting that γ-CEHC may play a key role in the physiological response to salt loading.[1][4] Unlike many diuretics, this natriuretic action is not accompanied by a significant change in potassium excretion.[1][4] The identification of γ-CEHC as a natriuretic agent positions it as a molecule of interest in the study of hypertension and fluid balance, and as a potential target for therapeutic development.

Quantitative Data on Natriuretic Effects

The natriuretic effect of γ-CEHC has been primarily investigated by administering its precursor, γ-tocopherol (γ-Toc), to animal models. The data consistently show a positive correlation between γ-Toc intake, urinary γ-CEHC levels, and subsequent sodium excretion, particularly under high-salt diet conditions.

Table 1: Dose-Dependent Effect of γ-Tocopherol on 24-Hour Urinary Excretion in Rats on a High NaCl Diet

| γ-Tocopherol Dose | 24-hr Sodium Excretion (mmol/day) | 24-hr γ-CEHC Excretion (nmol/day) | 24-hr Urine Volume (mL/day) |

| Placebo (0 mg) | 7.9 ± 0.4 | 100.8 ± 12.0 | 39.8 ± 3.4 |

| 10 mg | 8.8 ± 0.6 | 185.3 ± 27.2 | 52.3 ± 3.9 |

| 20 mg | 10.4 ± 0.6 | 290.1 ± 38.2 | 51.1 ± 3.3 |

| 40 mg | 11.7 ± 0.8 | 545.2 ± 81.3* | 44.0 ± 2.8 |

*Data summarized from studies by Uto-Kondo et al.[2][3] Values are represented as mean ± SEM. *Indicates a statistically significant difference compared to the placebo group. The studies highlight that 20 mg and 40 mg doses of γ-Toc significantly increased 24-hour sodium and γ-CEHC excretion.[2][5] Interestingly, while 10 mg and 20 mg doses significantly increased urine volume, the 40 mg dose did not show a significant diuretic effect compared to the placebo.[3]

Table 2: Time-Course of Sodium and γ-CEHC Excretion in Rats on a High NaCl Diet

| Treatment | Time Period (hours) | Urinary Sodium (mmol) | Urinary γ-CEHC (nmol) |

| 20 mg γ-Toc | 0-6 | 1.8 ± 0.3 | 29.8 ± 6.7 |

| 6-12 | 2.5 ± 0.4 | 60.1 ± 13.9 | |

| 12-18 | 3.5 ± 0.3 | 118.9 ± 19.3 | |

| 18-24 | 2.5 ± 0.3 | 81.3 ± 13.1 | |

| 40 mg γ-Toc | 0-6 | 3.5 ± 0.4 | 129.9 ± 25.0 |

| 6-12 | 3.1 ± 0.4 | 179.9 ± 37.8 | |

| 12-18 | 2.8 ± 0.3 | 139.7 ± 25.8 | |

| 18-24 | 2.3 ± 0.2 | 95.7 ± 15.1 |

Data summarized from Uto-Kondo et al.[3] Values are represented as mean ± SEM. *Indicates a statistically significant difference compared to the placebo group for the same time period. A higher dose of 40 mg γ-Toc not only increased the total amount of sodium excreted but also accelerated its excretion, with a significant increase observed within the first 6 hours post-administration.[2][3]

A human study involving women with premenstrual symptoms found that supplementation with γ-tocopherol (180 mg twice daily) resulted in a mean difference in 24-hour urinary sodium excretion of 10.6 mEq compared to a placebo, suggesting a similar natriuretic effect in humans.[6]

Proposed Mechanism of Action

The precise molecular mechanism by which γ-CEHC induces natriuresis is not yet fully elucidated. Current research points towards a hormone-like function where γ-CEHC acts on the kidney to inhibit sodium reabsorption. However, a specific receptor or transporter directly targeted by γ-CEHC has not been definitively identified.

The primary site of sodium regulation in the kidney's distal nephron is the Epithelial Sodium Channel (ENaC), and the basolateral Na+/K+-ATPase is crucial for the electrochemical gradient that drives sodium reabsorption.[7] It is plausible that γ-CEHC interacts with one or more components of this renal sodium transport machinery.

Hypothesized Signaling Pathway:

-

Stimulus: Increased dietary intake of γ-tocopherol, particularly in a high-salt context, leads to its metabolism in the liver.

-

Metabolite Production: γ-tocopherol is converted to γ-CEHC.

-

Circulation & Action: γ-CEHC is released into the circulation and travels to the kidneys.

-

Renal Effect: In the renal tubules, γ-CEHC is hypothesized to inhibit sodium reabsorption. This could occur via:

-

Direct inhibition of ENaC: By binding to the channel or an associated regulatory protein, reducing its open probability or surface expression.

-

Inhibition of Na+/K+-ATPase: Reducing the activity of this pump would decrease the driving force for sodium entry through apical channels like ENaC.

-

Interaction with other renal transporters: γ-CEHC might affect other sodium transporters along the nephron.

-

-

Outcome: The inhibition of sodium reabsorption leads to increased sodium content in the urine (natriuresis).

The following diagram illustrates this proposed, though currently speculative, pathway.

Experimental Protocols

Reproducing and extending the research on γ-CEHC requires standardized methodologies. Below are detailed protocols synthesized from key studies in the field.

Animal Model for Natriuresis Study

This protocol is based on studies inducing natriuresis in rats through γ-tocopherol administration.[2][4][5]

-

Animal Selection: Male Sprague-Dawley rats (5-6 weeks old) are commonly used.

-

Acclimatization: Animals are housed individually in metabolic cages for at least one week prior to the experiment to adapt to the environment and diet.

-

Dietary Regimen:

-

Test Substance Administration:

-

Prepare γ-tocopherol doses (e.g., 10, 20, 40 mg) dissolved in a vehicle like corn oil.

-

Administer the dose orally via gavage. The placebo group receives only the vehicle.

-

-

Urine Collection and Measurement:

-

Sample Analysis:

-

Store urine samples at -80°C until analysis.

-

Sodium Quantification: Measure urinary sodium concentration using an ion-selective electrode method or a colorimetric assay kit.[5][8]

-

γ-CEHC Quantification: Analyze urinary γ-CEHC levels using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, as detailed in Protocol 4.2.

-

The following diagram outlines this experimental workflow.

Quantification of γ-CEHC in Urine by HPLC

This protocol details the measurement of γ-CEHC from urine samples, which often exist in conjugated forms (glucuronidated or sulfated).[9][10]

-

Sample Preparation:

-

Thaw frozen urine samples (e.g., 200 µL) on ice.

-

Add 12.5 µL of ascorbic acid (0.1 mg/mL) to prevent oxidation.[9]

-

-

Enzymatic Hydrolysis (Deconjugation):

-

To deconjugate γ-CEHC, add 25 µL of β-glucuronidase/sulfatase from Helix pomatia (e.g., 3 mg per 100 µL in 0.1 M acetate (B1210297) buffer, pH 5.0).[9][10]

-

Incubate the mixture for at least 2 hours (or overnight) at 37°C with gentle shaking.[9][10]

-

-

Extraction:

-

After incubation, cool samples on ice and acidify with 50 µL of acetic acid.[9]

-

Perform a liquid-liquid extraction twice using 1 mL of a hexane:dichloromethane (50:50, v/v) solution containing 0.1% BHT as an antioxidant.[9]

-

Combine the organic layers and evaporate to dryness under a vacuum or nitrogen stream.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in 50-100 µL of a suitable mobile phase solvent (e.g., acetonitrile (B52724):water 10:90).[9]

-

Inject a 40 µL aliquot into the HPLC system.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm).[9]

-

Mobile Phase: Isocratic elution with a mixture such as 50 mM ammonium (B1175870) acetate and acetonitrile (80:20).[9]

-

Flow Rate: 1.0 - 1.5 mL/min.[9]

-

Temperature: Maintain column and detector at 40°C.

-

-

Detection: Use an electrochemical detector with potentials set to optimize the signal for CEHCs (e.g., electrode potentials at 250, 325, 400, and 475 mV).[9]

-

-

Quantification:

Conclusion and Future Directions

The evidence strongly supports the role of γ-CEHC, a metabolite of γ-tocopherol, as an endogenous natriuretic factor. Quantitative data from animal models demonstrate a clear dose-dependent and time-dependent increase in sodium excretion following administration of its precursor, an effect that is particularly relevant under high-salt conditions. This positions γ-CEHC as a significant player in the physiological regulation of sodium balance.

However, a critical gap remains in our understanding of its molecular mechanism of action. Future research should prioritize:

-

Receptor/Transporter Identification: Elucidating the specific renal protein(s) that γ-CEHC interacts with is paramount. Studies using radiolabeled γ-CEHC in binding assays with renal membrane fractions or expression cloning could identify the direct target.

-

In Vitro Functional Assays: Investigating the direct effect of γ-CEHC on the activity of key sodium transporters like ENaC and Na+/K+-ATPase in isolated renal tubules or cultured kidney cells (e.g., using patch-clamp or Ussing chamber techniques) will clarify the downstream effects.

-

Translational Studies: Expanding on the initial human studies to confirm the natriuretic effects of γ-tocopherol supplementation in larger, more diverse cohorts, including hypertensive patients, is necessary to validate its therapeutic potential.

Unraveling the complete signaling pathway of γ-CEHC will not only deepen our understanding of fluid and electrolyte homeostasis but could also pave the way for novel therapeutic strategies for managing salt-sensitive hypertension and other conditions of sodium imbalance.

References

- 1. Gamma-tocotrienol, a vitamin E homolog, is a natriuretic hormone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gamma-Tocopherol Accelerated Sodium Excretion in a Dose-Dependent Manner in Rats with a High Sodium Intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. γ-Tocopherol Accelerated Sodium Excretion in a Dose-Dependent Manner in Rats with a High Sodium Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma-tocopherol enhances sodium excretion as a natriuretic hormone precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. γ-Tocopherol Accelerated Sodium Excretion in a Dose-Dependent Manner in Rats with a High Sodium Intake [jstage.jst.go.jp]

- 6. Effect of γ-tocopherol supplementation on premenstrual symptoms and natriuresis: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium Assay Kit (Colorimetric) (ab211096) | Abcam [abcam.co.jp]

- 9. Associations of 24 h urinary excretions of α- and γ-carboxyethyl hydroxychroman with plasma α- and γ-tocopherol and dietary vitamin E intake in older adults: the Lifelines-MINUTHE Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Gamma-Carboxyethyl Hydroxychroman (γ-CEHC): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-carboxyethyl hydroxychroman (γ-CEHC), a primary metabolite of gamma-tocopherol (B30145) (a form of Vitamin E), has emerged as a molecule of significant interest in the field of inflammation research. Unlike its parent compound, γ-CEHC exhibits potent anti-inflammatory activities through distinct molecular mechanisms. This technical guide provides an in-depth analysis of the anti-inflammatory properties of γ-CEHC, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The search for effective and safe anti-inflammatory agents is a major focus of drug discovery and development. While alpha-tocopherol (B171835) has been extensively studied for its antioxidant properties, recent research has highlighted the superior anti-inflammatory potential of gamma-tocopherol and its metabolite, γ-CEHC.[1][2] This document focuses specifically on the biological activities of γ-CEHC, providing a detailed examination of its role in modulating key inflammatory pathways.

Mechanism of Action

The anti-inflammatory effects of γ-CEHC are primarily attributed to its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[3][4] This inhibition leads to a reduction in the synthesis of pro-inflammatory prostaglandins, particularly prostaglandin (B15479496) E2 (PGE2).[3][5] Furthermore, γ-CEHC has been shown to modulate critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[1]

Inhibition of Cyclooxygenase-2 (COX-2)

γ-CEHC acts as a direct inhibitor of COX-2 activity, thereby blocking the conversion of arachidonic acid to PGH2, the precursor for various prostaglandins.[3] Studies have shown that γ-CEHC competes with arachidonic acid at the active site of the COX-2 enzyme.[3] This mechanism is distinct from that of some non-steroidal anti-inflammatory drugs (NSAIDs) and highlights the potential for a favorable side-effect profile.

Modulation of NF-κB and JNK Signaling

γ-CEHC has been demonstrated to inhibit the activation of the NF-κB and JNK signaling pathways in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1] By preventing the degradation of IκBα, an inhibitor of NF-κB, γ-CEHC effectively blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[1] Similarly, γ-CEHC can inhibit the phosphorylation of JNK, a key kinase involved in stress and inflammatory responses.[1]

Reduction of Pro-inflammatory Mediators

The inhibitory effects of γ-CEHC on COX-2, NF-κB, and JNK pathways culminate in a significant reduction in the production of various pro-inflammatory mediators. These include:

-

Prostaglandin E2 (PGE2): A key mediator of pain, fever, and swelling.[2][3][5]

-

Pro-inflammatory Cytokines: Including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][5]

-

Nitric Oxide (NO): While NO has complex roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation contributes to tissue damage. γ-CEHC has been shown to modulate NO production.[3][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies investigating the anti-inflammatory effects of γ-CEHC.

| Table 1: In Vitro Inhibition of COX-2 Activity by γ-CEHC | |

| Cell Line | Stimulus |

| RAW264.7 Macrophages | LPS |

| A549 Human Epithelial Cells | IL-1β |

| EOC-20 Murine Microglial Cells | TNF-α |

| Table 2: In Vivo Anti-Inflammatory Effects of γ-CEHC | | | :--- | :--- | :--- | :--- | | Animal Model | Inflammatory Agent | γ-CEHC Dose & Route | Observed Effect | Reference | | Male Wistar Rats | Carrageenan | 2 mg in pouch | Significantly reduced PGE2 synthesis at the site of inflammation |[8] | | Male Wistar Rats | Carrageenan | Not specified | Inhibited carrageenan-induced PGE2 accumulation |[2] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by γ-CEHC.

Caption: γ-CEHC's multifaceted anti-inflammatory mechanism.

Experimental Workflows

The diagrams below outline typical experimental workflows for assessing the anti-inflammatory properties of γ-CEHC.

Caption: In vitro workflow for γ-CEHC anti-inflammatory assessment.

Caption: In vivo workflow for γ-CEHC anti-inflammatory evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the anti-inflammatory effects of γ-CEHC.

In Vitro LPS-Stimulated Macrophage Assay

This protocol is adapted from studies investigating the effects of compounds on LPS-stimulated RAW 264.7 macrophages.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and Western blot analysis) and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of γ-CEHC (dissolved in a suitable vehicle like DMSO) for 1-2 hours.

-

Include a vehicle control group.

-